molecular formula C11H18N2O3 B13047846 Tert-butyl (2R,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Tert-butyl (2R,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B13047846
M. Wt: 226.27 g/mol
InChI Key: HRHTUPLABYFOKC-RKDXNWHRSA-N
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Description

Tert-butyl (2R,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound with a complex structure that includes a tert-butyl group, a cyano group, and a hydroxymethyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable pyrrolidine derivative with tert-butyl chloroformate in the presence of a base to form the tert-butyl ester. The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The cyano group can be reduced to form an amine.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl (2R,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of tert-butyl (2R,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2R,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activity compared to similar compounds. The combination of the tert-butyl group and the cyano group makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

tert-butyl (2R,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-8(5-12)4-9(13)7-14/h8-9,14H,4,6-7H2,1-3H3/t8-,9-/m1/s1

InChI Key

HRHTUPLABYFOKC-RKDXNWHRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CO)C#N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)C#N

Origin of Product

United States

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